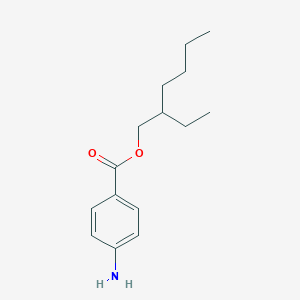

2-Ethylhexyl 4-aminobenzoate

描述

Historical Context and Evolution of Research on 2-Ethylhexyl 4-Aminobenzoate (B8803810)

Research interest in 2-Ethylhexyl 4-aminobenzoate emerged in the latter part of the 20th century, driven by broader investigations into derivatives of p-aminobenzoic acid (PABA) for ultraviolet (UV) radiation absorption. Early studies were often centered on its synthesis, typically through the esterification of 4-aminobenzoic acid with 2-ethylhexanol.

By the 2000s, the compound gained significance in the context of quality control for cosmetic and polymer manufacturing. It was identified as a potential impurity or a related compound in the synthesis of other commercial products, such as the sunscreen agent Ethylhexyl Triazone. chemicalbook.com This identification necessitated the development of analytical methods to detect and quantify its presence. More recent research has touched upon its photochemical properties and its role as a byproduct in the degradation of other UV filters.

Significance of this compound in Chemical and Biological Sciences

The significance of this compound in scientific research is multifaceted, stemming from its distinct chemical structure.

UV-Absorbing Properties : Like its parent molecule, PABA, this compound absorbs radiation in the UVB spectrum (280–320 nm). This property has led to investigations into its potential as a secondary UV filter, although it is less common than its dimethylamino-substituted counterparts.

Chemical Intermediate : The compound serves as a key intermediate and building block in organic synthesis. For instance, it is a known precursor or impurity in the production of Ethylhexyl Triazone, a commercial UV filter. chemicalbook.com Its amino group and ester functionality allow for a variety of chemical modifications.

Photochemical Research : The compound is used in studies exploring the photostability and degradation pathways of UV filters. For example, research has shown that the related compound, Padimate O, can degrade to form 2-ethylhexyl esters of p-aminobenzoic acid upon irradiation. researchgate.net

Polymer Science : In the field of polymer science, aminobenzoate derivatives can act as synergists in photoinitiation processes for UV-curable coatings. While the N,N-dimethylated version is more common, the base structure is relevant to understanding the mechanisms of oxygen inhibition reduction during polymerization. pcimag.com

Distinction and Relationship to Related Aminobenzoate Derivatives in Academic Literature

The research profile of this compound is best understood in comparison to its more famous relatives. The primary structural differences—the substitution on the amine and the nature of the alcohol group—lead to significant variations in their chemical properties and research focus.

2-Ethylhexyl 4-(N,N-dimethylamino)benzoate, also known as Padimate O or OD-PABA, is a widely used UVB filter in sunscreen products. chemicalbook.comd-nb.info Research on EDP/ODPABA is extensive and often centers on its efficacy, percutaneous absorption, and environmental fate. researchgate.netresearchgate.netjeeng.net

The key distinction is the tertiary amine (N,N-dimethylamino) in EDP/ODPABA versus the primary amine (-NH2) in this compound. This structural change has profound effects:

UV Absorption and Photostability : The dimethylamino group enhances the electron-donating capacity, shifting the absorption spectrum and influencing the photochemical pathways. Much research on EDP/ODPABA focuses on its photodegradation, which can involve demethylation and oxidation, sometimes forming products that are themselves subjects of study. researchgate.netnih.govarxiv.org

Application Focus : Research on EDP/ODPABA is heavily concentrated on its role as an active sunscreen ingredient. d-nb.info In contrast, research on this compound is more often focused on its role as a synthesis intermediate or a reference compound in analytical studies. chemicalbook.com

Amine Reactivity : The primary amine of this compound is more reactive in certain reactions (e.g., nitrosation) compared to the tertiary amine of EDP/ODPABA, a factor considered in synthetic chemistry. evitachem.com

Ethyl 4-aminobenzoate (Et-PABA), also known as Benzocaine, differs from this compound in its ester group (ethyl vs. 2-ethylhexyl). This seemingly small change significantly alters its physical properties and research applications.

Physical Properties : The shorter ethyl chain makes Et-PABA more hydrophilic and less oily than the bulky, lipophilic 2-ethylhexyl ester. researchgate.net

Research Focus : Et-PABA is studied as a UV filter, often as a substitute for PABA itself. researchgate.netsafecosmetics.org Research frequently investigates its environmental presence and photocatalytic degradation in aquatic systems, as its higher water solubility could lead to different environmental distribution compared to its 2-ethylhexyl counterpart. researchgate.netresearchgate.net The process of transesterification, where Et-PABA is used as a reactant to produce other esters like this compound, is also a subject of chemical process research. google.com

p-Aminobenzoic acid (PABA) is the parent molecule for this entire class of compounds. nih.gov Historically, PABA itself was one of the first chemical agents used in sunscreens to filter UVB radiation. safecosmetics.org

Evolution of Use : Research has documented that the use of PABA has declined due to issues such as causing allergic dermatitis and staining clothing. safecosmetics.org This led to the development and study of its ester derivatives, like this compound and EDP/ODPABA, which were designed to be less irritating and more soluble in the oil phase of cosmetic formulations.

Biological Role vs. Application : PABA is a naturally occurring substance and an intermediate in the synthesis of folate in bacteria. nih.gov Research on PABA covers a vast range of biological and chemical topics far beyond UV protection. In contrast, research on its 2-ethylhexyl ester is almost exclusively confined to its properties as a synthetic chemical related to industrial applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26218-04-2 |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | This compound |

| Physical Form | Low-Melting Solid |

| Solubility | Soluble in methanol (B129727), insoluble in water. intersperse.in |

| Data sourced from PubChem nih.gov and other chemical suppliers. chemicalbook.comsigmaaldrich.comscbt.com |

Table 2: Comparative Overview of Related Aminobenzoate Derivatives in Research

| Compound | Key Structural Difference from this compound | Primary Research Focus |

| 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate (EDP/ODPABA) | Tertiary amine (-N(CH₃)₂) instead of primary amine (-NH₂) | Active UV filter (Padimate O), photochemistry, environmental fate, percutaneous absorption. d-nb.inforesearchgate.net |

| Ethyl 4-Aminobenzoate (Et-PABA) | Ethyl ester instead of 2-ethylhexyl ester | UV filter (Benzocaine), environmental aquatic transformation, transesterification reactant. researchgate.netgoogle.com |

| p-Aminobenzoic Acid (PABA) | Carboxylic acid (-COOH) instead of 2-ethylhexyl ester | Original UV filter, biological intermediate (folate synthesis), precursor for derivatives. safecosmetics.orgnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethylhexyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXUTDROPGVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309631 | |

| Record name | 2-Ethylhexyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-04-2 | |

| Record name | 2-Ethylhexyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026218042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-amino-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 4-AMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CHI67POY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethylhexyl 4 Aminobenzoate

Established Synthetic Routes for 2-Ethylhexyl 4-Aminobenzoate (B8803810)

The primary methods for synthesizing 2-Ethylhexyl 4-aminobenzoate include direct alkylation, esterification reactions, and alternative multi-step strategies.

A notable method for synthesizing this compound is through the direct reductive alkylation of para-aminobenzoic acid with 2-ethylhexanal. This process involves the formation of an imine intermediate between the amino group of PABA and the aldehyde, which is then reduced in situ to the secondary amine.

The general steps are as follows:

Reagent Preparation : Para-aminobenzoic acid is dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758).

Reaction Conditions : The mixture is typically cooled to a low temperature, around 0°C, to control the reaction rate.

Addition of Reducing Agent : A reducing agent, such as sodium triacetoxyborohydride (B8407120), is added to the mixture to facilitate the reductive alkylation process.

This method is noted for its efficiency, with potential yields as high as 92% for high-purity this compound. Reductive alkylation can also be achieved using molecular hydrogen in the presence of a suitable catalyst.

The most common and historically significant method for producing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with 2-ethylhexanol. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol, typically under reflux, to form the ester and water.

The reaction is an equilibrium process, and according to Le Chatelier's Principle, the removal of water drives the reaction toward the formation of the ester product, thereby increasing the yield. This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark apparatus.

Key parameters of this reaction include:

Reactants : p-Aminobenzoic acid and 2-ethylhexanol.

Catalysts : Strong acids such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) are frequently used.

Temperature : The reaction is typically conducted at elevated temperatures, often between 110-120°C, to achieve a reasonable reaction rate while preventing thermal degradation of the amine group.

Transesterification is another variant where an existing ester of 4-aminobenzoic acid, such as ethyl 4-aminobenzoate, reacts with 2-ethylhexanol in the presence of a catalyst like titanium (IV) butoxide to yield the desired product.

Alternative routes provide different approaches to the target molecule, often starting from precursors other than PABA.

One significant alternative method is the reduction of 2-ethylhexyl 4-nitrobenzoate. This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol to form the nitro-ester intermediate. Subsequently, the nitro group is reduced to the primary amine. This reduction can be achieved through various methods:

Catalytic Hydrogenation : Using hydrogen gas with a palladium on activated charcoal (Pd/C) catalyst is a highly efficient method, capable of producing yields of 99.2% with a product purity of 99.56%. The reaction is typically run at 50-60°C under hydrogen pressure.

Chemical Reduction : Using reduced iron powder in a methanol-water solution with an ammonium (B1175870) chloride catalyst is another effective approach, yielding the product as a light yellow solid with a yield of 88.7%.

Another complex synthesis strategy involves starting with a halogenobenzoic acid, such as p-chlorobenzoic acid. This process involves a nucleophilic aromatic substitution with an amine (e.g., dimethylamine) in the presence of a copper catalyst, followed by esterification of the resulting aminobenzoic acid with isooctanol (2-ethylhexanol).

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Primary Reactants | Key Reagents/Catalysts | Reported Yield | Citation(s) |

|---|---|---|---|---|

| Direct Reductive Alkylation | p-Aminobenzoic acid, 2-ethylhexanal | Sodium triacetoxyborohydride | Up to 92% | |

| Fischer Esterification | p-Aminobenzoic acid, 2-ethylhexanol | H₂SO₄, p-TSA | Not specified, but a common industrial method | |

| Transesterification | Ethyl 4-aminobenzoate, 2-ethylhexanol | Titanium (IV) butoxide | ~100% (for similar diesters) | |

| Reduction of Nitro-Ester (Hydrogenation) | 2-Ethylhexyl 4-nitrobenzoate | H₂, Pd/C | 99.2% | |

| Reduction of Nitro-Ester (Chemical) | 2-Ethylhexyl 4-nitrobenzoate | Reduced iron, NH₄Cl | 88.7% |

Reaction Kinetics and Thermodynamics in Synthesis

The kinetics of this compound synthesis are influenced by temperature, reactant concentrations, and catalyst loading. In esterification reactions, the rate is typically dependent on the concentration of the alcohol, the carboxylic acid, and the acid catalyst. Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions and degradation of the product.

The thermodynamics of the synthesis are primarily governed by the equilibrium nature of the esterification reaction. The formation of water as a byproduct means the reaction is reversible. To achieve high yields, the equilibrium must be shifted to the product side. This is a practical application of Le Chatelier's Principle, where the continuous removal of water via azeotropic distillation drives the reaction to completion. The use of a large excess of one reactant, typically the less expensive 2-ethylhexanol, can also be employed to maximize the conversion of p-aminobenzoic acid.

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial for an efficient synthesis of this compound, with different catalysts being optimal for specific reaction pathways.

For Esterification Reactions :

Homogeneous Acid Catalysts : Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are common, potent, and cost-effective catalysts.

Heterogeneous Acid Catalysts : Solid acid catalysts like acidic resins or p-TSA supported on activated carbon offer the advantage of easier separation from the reaction mixture and potential for recycling.

Organometallic Catalysts : Titanate catalysts, such as tetraisopropyl titanate or titanium (IV) butoxide, are effective for esterification and transesterification, often used in industrial processes.

Enzymatic Catalysts : Lipases can be used as biocatalysts for esterification. They operate under milder conditions, which can reduce side reactions and improve selectivity.

For Reductive Pathways :

Hydrogenation Catalysts : Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups to amines via catalytic hydrogenation.

Reducing Agents : For chemical reductions, metals like reduced iron powder are used in stoichiometric amounts, often with a promoter like ammonium chloride. For reductive alkylation, borohydride (B1222165) reagents like sodium triacetoxyborohydride are used.

Table 2: Catalytic Systems in this compound Synthesis

| Catalyst Type | Specific Example(s) | Synthetic Route Application | Citation(s) |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Fischer Esterification | |

| Heterogeneous Acid | Acidic Resins, Supported p-TSA | Fischer Esterification | |

| Organometallic | Titanium (IV) butoxide, Tetraisopropyl titanate | Transesterification, Esterification | |

| Enzymatic | Lipases | Fischer Esterification | |

| Precious Metal | Palladium on Carbon (Pd/C) | Hydrogenation of Nitro-Ester |

Purity and Yield Optimization in Synthetic Procedures

Optimizing purity and yield is a critical aspect of the synthesis of this compound. High yields are achieved by driving the reaction to completion, while high purity requires minimizing side reactions and effectively removing impurities.

Yield Optimization :

Water Removal : In esterification, azeotropic removal of water is the most critical factor for maximizing yield.

Catalyst Selection : Choosing an efficient catalyst, such as Pd/C for hydrogenation or p-TSA for esterification, ensures a high conversion rate. The hydrogenation route, for instance, can achieve yields of up to 99.2%.

Stoichiometry : Using an excess of one reactant (e.g., 2-ethylhexanol) can increase the conversion of the other.

Temperature Control : Maintaining an optimal temperature (e.g., 110–120°C for esterification) maximizes the reaction rate without causing degradation of the amine group.

Purity Optimization :

Post-Reaction Neutralization : After acid-catalyzed esterification, the reaction mixture is neutralized, often with a base like sodium carbonate solution, to remove the acid catalyst and precipitate the crude ester.

Extraction and Washing : The crude product is typically extracted with an organic solvent like dichloromethane and washed with water to remove any remaining salts or water-soluble impurities.

Drying and Solvent Removal : The organic phase is dried using an agent like anhydrous magnesium sulfate, followed by filtration and concentration under reduced pressure to remove the solvent.

Final Purification : High purity is ultimately achieved through methods such as vacuum distillation or column chromatography on silica (B1680970) gel. It is noted that removing residual amounts of intermediates can be challenging and is critical for the final purity of subsequent products made from 2-ethylhexyl-4-aminobenzoate.

Chemical Transformations and Reactivity of this compound

This compound, an ester of para-aminobenzoic acid, exhibits reactivity centered on its primary functional groups: the aromatic amine and the ester linkage. These sites are susceptible to various chemical transformations, including hydrolysis, nitrosation, oxidation, and photochemical degradation, leading to a range of transformation products.

Hydrolysis Mechanisms and Products

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol and carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic or basic conditions, the ester bond is attacked by water or a hydroxide (B78521) ion, respectively. This cleavage results in the formation of 4-aminobenzoic acid (PABA) and 2-ethylhexanol. evitachem.com The reaction is a fundamental characteristic of esters and is crucial in understanding the compound's stability in various chemical environments.

Table 1: Products of this compound Hydrolysis

| Reactant | Conditions | Product 1 | Product 2 |

|---|

Nitrosation Reactions and Derivative Formation

The primary aromatic amine group of this compound is a key site for reactivity, particularly with nitrosating agents. In the presence of species like nitrous acid (HNO₂), the amine can undergo nitrosation. This reaction is of significant interest due to the potential formation of N-nitroso compounds. evitachem.com The primary amine of this compound is noted to be more reactive in nitrosation reactions compared to the tertiary amine of related compounds such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087). This reaction typically involves the diazotization of the primary amine, which can then lead to various derivatives.

Oxidative Transformations and By-product Identification (e.g., with H₂O₂, O₃, NaOCl)

The stability of this compound in the presence of common oxidizing agents is a critical aspect of its environmental fate and degradation profile. Studies on the closely related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (ODPABA), provide insight into the potential oxidative pathways. Oxidants such as sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H₂O₂), and ozone (O₃), often in conjunction with UV radiation, are used to evaluate the degradation of such compounds. researchgate.netbibliotekanauki.pl

For ODPABA, the most effective degradation was observed with sodium hypochlorite and UV radiation. researchgate.net The oxidation process can lead to a variety of by-products. For instance, oxidation of ODPABA with an H₂O₂/UV system resulted in the identification of 2'-ethylhexyl 4-aminobenzoate (the subject of this article), 2-ethylhexan-1-ol (B42007), and 2'-ethylhexyl 4-(methylamino)benzoate (B8343159). bibliotekanauki.pl The use of an O₃/UV system on ODPABA produced 4-(methylamino)benzoic acid and 2-ethylhexan-1-ol. bibliotekanauki.pl These findings suggest that the oxidative transformation of this compound would likely involve modifications to the amino group and cleavage of the ester bond.

Table 2: Identified By-products from the Oxidation of the Related Compound ODPABA

| Oxidizing System | Identified By-products |

|---|---|

| H₂O₂ / UV | 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate |

Photochemical Degradation Pathways and Transformation Products

As a derivative of PABA, a known UV-absorbing compound, this compound is subject to photochemical transformations. The study of its photostability and degradation pathways is essential for understanding its environmental persistence and the formation of photoproducts.

Direct photolysis, the degradation of a molecule by direct absorption of light, is a significant pathway for the transformation of aminobenzoate derivatives. researchgate.net Studies on the parent compound, para-aminobenzoic acid (PABA), show that it is stable under UVA irradiation but dissociates under UVB and UVC light. mdpi.com This dissociation involves the loss of a hydrogen atom from the amino group, forming a 4-aminylbenzoic acid radical. mdpi.com It is plausible that this compound undergoes a similar primary photochemical process, where the absorption of UV radiation leads to the homolytic cleavage of the N-H bond.

Photo-induced dealkylation is a recognized degradation pathway for N-alkylated aromatic amines. While this compound does not have an N-alkyl group, this pathway is highly relevant for its common precursor and related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (ODPABA). researchgate.net During the irradiation of ODPABA, dealkylation is a primary transformation process, leading to the formation of 2'-ethylhexyl 4-(methylamino)benzoate and subsequently 2'-ethylhexyl 4-aminobenzoate. bibliotekanauki.plslideshare.net This process highlights that this compound can be a phototransformation product of other more complex UV filters.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylhexanol |

| 2-ethylhexyl 4-(dimethylamino)benzoate |

| 2'-ethylhexyl 4-(methylamino)benzoate |

| 4-aminobenzoic acid |

| 4-(methylamino)benzoic acid |

| hydrogen peroxide |

| nitrous acid |

| ozone |

Influence of Environmental Factors on Phototransformation (e.g., UV light, reactive oxygen/chlorine species)

The phototransformation of this compound is significantly influenced by various environmental factors, most notably ultraviolet (UV) radiation and the presence of reactive species such as reactive oxygen species (ROS) and reactive chlorine species (RCS). The inherent UV-absorbing properties of the this compound molecule make it susceptible to photodegradation.

Direct photolysis initiated by UV light is a primary pathway for the transformation of structurally similar aromatic amines. For instance, studies on related compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) have demonstrated that direct photolysis plays a crucial role in its environmental attenuation. researchgate.net This process involves the absorption of UV photons, which excites the molecule to a higher energy state, leading to chemical bond cleavage and the formation of various transformation products. The process of photolysis can lead to the dealkylation of the amino group. researchgate.net

Reactive oxygen species, which are often generated in sunlit surface waters through photochemical reactions involving dissolved organic matter, can also contribute to the transformation of this compound. Species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are highly reactive and can attack the aromatic ring or the ester group of the molecule, leading to hydroxylation, oxidation, and eventual degradation. The presence of hydrogen peroxide (H₂O₂), a source of hydroxyl radicals upon UV irradiation, has been shown to accelerate the degradation of similar UV filters.

Reactive chlorine species, such as free chlorine (HOCl/OCl⁻), which can be present in swimming pools or water treatment facilities, also play a significant role in the transformation of this compound. The interaction with chlorine can lead to the formation of chlorinated byproducts, a process that is often enhanced by exposure to UV light. slideshare.net

The table below illustrates the potential phototransformation products of this compound based on studies of analogous compounds.

| Environmental Factor | Potential Transformation Products | Reaction Type |

| UV Light | 4-Aminobenzoic acid, 2-Ethylhexanol | Photolysis, Hydrolysis |

| Reactive Oxygen Species (e.g., •OH) | Hydroxylated derivatives | Oxidation |

| UV Light & H₂O₂ | Oxidized and fragmented byproducts | Photo-oxidation |

Chlorination Reactions and Formation of Halogenated Derivatives

The reaction of this compound with chlorine, a common disinfectant in water treatment processes and swimming pools, can lead to the formation of various halogenated derivatives. The primary reactive species in chlorination is typically hypochlorous acid (HOCl) or the hypochlorite ion (OCl⁻).

The amino group and the aromatic ring of this compound are susceptible to electrophilic attack by chlorine. The reaction can result in the substitution of one or more hydrogen atoms on the aromatic ring with chlorine atoms, leading to the formation of mono-, di-, or even tri-chlorinated derivatives. The specific isomers formed will depend on the reaction conditions, including pH, temperature, and the concentration of chlorine.

Studies on similar compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate, have confirmed the formation of dichlorinated derivatives in the presence of sodium hypochlorite (NaOCl). slideshare.net The presence of these chlorinated compounds can be identified through analytical techniques like gas chromatography-mass spectrometry (GC-MS), where the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) helps in their identification. slideshare.net

Furthermore, the reaction with chlorine can also lead to the cleavage of the ester bond or other parts of the molecule, resulting in a complex mixture of chlorinated organic byproducts. For example, research on the chlorination of another UV filter, 2-ethylhexyl-4-methoxycinnamate, revealed the formation of cleavage products such as 1-chloro-4-methoxybenzene and 3-chloro-4-methoxybenzaldehyde. nih.gov This suggests that the degradation of this compound in chlorinated water could also yield a variety of smaller, halogenated molecules.

The table below summarizes the potential halogenated derivatives formed during the chlorination of this compound, based on the reactivity of similar aromatic amines.

| Reactant | Potential Halogenated Derivatives | Reaction Type |

| Sodium Hypochlorite (NaOCl) | Monochloro-2-ethylhexyl 4-aminobenzoate | Electrophilic Substitution |

| Sodium Hypochlorite (NaOCl) | Dichloro-2-ethylhexyl 4-aminobenzoate | Electrophilic Substitution |

| Excess Sodium Hypochlorite (NaOCl) | Chlorinated aromatic fragments | Oxidative Cleavage & Substitution |

Advanced Analytical Techniques for 2 Ethylhexyl 4 Aminobenzoate Research

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are fundamental to the separation and analysis of 2-Ethylhexyl 4-aminobenzoate (B8803810) from complex mixtures. These methods are often coupled with mass spectrometry for definitive identification and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl 4-aminobenzoate. It is particularly useful for identifying metabolites and differentiating the target compound from structurally similar UV absorbers. In metabolic studies, GC-MS has been instrumental in identifying phase I biotransformation products of related aminobenzoate compounds.

For instance, in the analysis of 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (a structurally related compound), GC-MS was used to identify N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid as metabolites. The technique's high selectivity and accuracy make it a preferred method for volatilomics approaches. To enhance volatility and thermal stability during analysis, derivatization techniques such as trimethylsilylation are commonly employed.

One of the challenges in cosmetic and environmental analysis is the differentiation of this compound from other UV filters that may be present. Selective ion monitoring (SIM) in GC-MS can be utilized to specifically target the parent ion of the compound (e.g., m/z 249), thereby ensuring accurate identification and quantification even in the presence of potential interferences.

A comparative study analyzing 2-ethylhexyl-4-dimethylaminobenzoate in milk samples highlighted the capabilities of GC-MS. The method demonstrated a quantification limit of 1 µg/L with a repeatability (relative standard deviation) ranging from 0.9% to 16.1%.

Table 1: Performance of GC-MS for the Analysis of a Related Aminobenzoate Compound in Milk

| Parameter | Value |

|---|---|

| Analyte | 2-ethylhexyl-4-dimethylaminobenzoate |

| Quantification Limit | 1 µg/L |

| Repeatability (RSD) | 0.9-16.1% |

| Recovery | 70-95% |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. These techniques are frequently employed for the determination of this compound and its metabolites in various biological and environmental samples.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing high sensitivity and selectivity. In a comparative study for the analysis of 2-ethylhexyl-4-dimethylaminobenzoate in milk, LC-MS/MS demonstrated superior sensitivity compared to GC-MS, with a quantification limit of 0.02 µg/L. The repeatability of the LC-MS/MS method was within the range of 5.2-19.4%.

A validated LC-MS method for the determination of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate and its phase I metabolites in human urine involved solid-phase extraction followed by LC-MS analysis. This method showed excellent repeatability, with relative standard deviations ranging from 3.4% to 7.4%, and low limits of detection in the ng/mL range.

Table 2: Performance of LC-MS/MS for the Analysis of a Related Aminobenzoate Compound in Milk

| Parameter | Value |

|---|---|

| Analyte | 2-ethylhexyl-4-dimethylaminobenzoate |

| Quantification Limit | 0.02 µg/L |

| Repeatability (RSD) | 5.2-19.4% |

| Recovery | 70-95% |

While specific detailed research findings on the application of High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC/HRMS) for this compound were not prevalent in the initial search, this technique offers significant advantages for the analysis of emerging contaminants. HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their elemental composition. This capability is particularly valuable in degradation studies and metabolomics research where the identification of novel transformation products is a primary goal.

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV-Vis) detection is a widely used and robust method for the quantification of known compounds like this compound, especially in quality control settings. This technique is suitable for determining the purity of the compound and for its simultaneous analysis with other UV filters in commercial products.

A typical HPLC method for purity analysis might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (e.g., 70:30 v/v) and UV detection at a wavelength of 280 nm. For the simultaneous determination of multiple UV filters in sunscreen products, an HPLC method with a C18 column and a mobile phase of acetonitrile and water acidified with phosphoric acid has been developed, with detection at 320 nm.

The limit of detection (LOD) and limit of quantification (LOQ) for ethylhexyl dimethyl-p-aminobenzoate using an HPLC-UV-Vis method were found to be 0.61 mg/L and 1.8 mg/L, respectively.

Table 3: HPLC-UV-Vis Method Parameters for Analysis of a Related Aminobenzoate Compound

| Parameter | Details |

|---|---|

| Analyte | Ethylhexyl dimethyl-p-aminobenzoate |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| Detection Wavelength | 320 nm |

| Limit of Detection (LOD) | 0.61 mg/L |

| Limit of Quantification (LOQ) | 1.8 mg/L |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for characterizing the chemical structure of this compound and for quantifying its degradation products.

UV-Vis spectrophotometry is a valuable and accessible technique for quantifying specific degradation products that possess a chromophore. In a study on the demethylation of the related compound 2-ethylhexyl 4-(dimethylamino)benzoate, UV-Vis spectrophotometry was used to determine the concentration of formaldehyde (B43269), a potential degradation product.

The method involved a derivatization step to produce a colored compound that could be measured spectrophotometrically. The study investigated the formation of formaldehyde under various conditions, including exposure to UV light and the presence of reactive oxygen and chlorine species. The highest concentration of formaldehyde was observed in a reaction mixture containing the parent compound, hydrogen peroxide, and UV radiation. This approach allows for the quantification of specific byproducts formed during degradation processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of this compound. Proton (¹H) NMR spectroscopy, in particular, provides detailed information about the chemical environment of each proton in the molecule, confirming the presence and connectivity of its key functional groups: the p-substituted aromatic ring, the primary amine, the ester linkage, and the branched 2-ethylhexyl chain.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to its distinct proton environments. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 6.6-7.9 ppm). This splitting pattern is indicative of a 1,4- or para-substituted benzene ring. The protons of the primary amine group (-NH₂) usually produce a broad singlet in the region of 4.0-4.3 ppm. The protons in the 2-ethylhexyl ester group are observed in the upfield region. The methylene (B1212753) protons (-OCH₂-) adjacent to the ester oxygen are deshielded and appear as a doublet around 4.2 ppm. The remaining aliphatic protons of the ethyl and butyl groups on the chain, including the methine proton (-CH-), produce a series of overlapping multiplets and triplets further upfield, typically between 0.8 and 1.7 ppm. rsc.orgchemicalbook.comnih.gov

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Aromatic (ortho to -COOR) | 7.8-7.9 | Doublet | 2H |

| Aromatic (ortho to -NH₂) | 6.6-6.7 | Doublet | 2H |

| Amine (-NH₂) | 4.0-4.3 | Broad Singlet | 2H |

| Ester Methylene (-OCH₂-) | 4.1-4.2 | Doublet | 2H |

| Methine (-CH-) | 1.6-1.7 | Multiplet | 1H |

| Methylene (-CH₂-) | 1.2-1.5 | Multiplet | 8H |

| Methyl (-CH₃) | 0.8-1.0 | Triplet | 6H |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual values may vary depending on solvent and experimental conditions. rsc.orgchemicalbook.comnih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices (e.g., urine, water, sludge)

The accurate quantification of this compound in complex environmental and biological matrices such as water, urine, or sludge necessitates robust sample preparation and extraction procedures. These steps are critical to isolate the target analyte from interfering substances, reduce matrix effects, and concentrate the analyte to levels suitable for instrumental analysis. The selection of an appropriate extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, which is a moderately non-polar organic compound, techniques like Solid-Phase Extraction (SPE) and Membrane-Assisted Liquid-Liquid Extraction (MALLE) are commonly employed.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. sigmaaldrich.com For aqueous matrices like water and urine, reversed-phase SPE is the most suitable approach for extracting this compound. sigmaaldrich.comlibretexts.org The process involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase), onto which the analyte adsorbs.

The general procedure involves four key steps:

Conditioning: The sorbent bed is first conditioned with a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to wet the stationary phase. waters.com This is followed by an equilibration step with water or a buffer to prepare the sorbent for the aqueous sample. sigmaaldrich.comwaters.com

Sample Loading: The aqueous sample, with its pH potentially adjusted to ensure the analyte is in a neutral, un-ionized state for maximum retention, is passed through the cartridge at a controlled flow rate. sigmaaldrich.com The non-polar this compound is retained on the hydrophobic sorbent material (e.g., C18-bonded silica) through non-polar interactions, while more polar matrix components pass through. sigmaaldrich.com

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been weakly retained on the sorbent. sigmaaldrich.com

Elution: Finally, the retained this compound is eluted from the cartridge using a small volume of a strong, non-polar organic solvent, such as methanol, acetonitrile, or ethyl acetate. This disrupts the hydrophobic interactions between the analyte and the sorbent, releasing the analyte into the collection vial. The resulting eluate is a cleaner, more concentrated solution ready for analysis.

Interactive Table 2: General Protocol for Reversed-Phase SPE of this compound

| Step | Purpose | Typical Solvents |

| Conditioning | To activate the sorbent for reproducible retention. | 1. Methanol or Acetonitrile2. Deionized Water or Buffer |

| Sample Loading | To adsorb the analyte onto the sorbent. | Aqueous sample (e.g., water, diluted urine). |

| Washing | To remove polar interferences. | Deionized Water or Water/Methanol mixture (e.g., 95:5 v/v). |

| Elution | To desorb the analyte from the sorbent. | Methanol, Acetonitrile, or Ethyl Acetate. |

Membrane-Assisted Liquid-Liquid Extraction (MALLE) is an advanced extraction technique that utilizes a microporous or non-porous membrane as an interface between a sample solution (donor phase) and an organic extraction solvent (acceptor phase). This method minimizes solvent consumption and prevents the formation of emulsions, which can be a problem in traditional liquid-liquid extraction. researchgate.net

In a typical MALLE setup for extracting UV filters like this compound from aqueous samples, a small volume of a suitable organic solvent is contained within a semi-permeable membrane bag or hollow fiber. This is then immersed in the sample matrix (e.g., water or sludge extract). researchgate.netfao.org The hydrophobic analyte partitions from the aqueous donor phase, diffuses through the membrane, and is trapped in the organic acceptor phase.

Research on the closely related compound, ethylhexyl dimethyl p-aminobenzoate (OD-PABA), has demonstrated the efficacy of this technique. researchgate.netfao.org One study utilized tailor-made bags of low-density polyethylene (B3416737) containing an extraction solvent, which were then subjected to pressurized liquid extraction from sludge samples. fao.org This combined extraction and clean-up in a single step. The method yielded a limit of detection as low as 0.3 ng/g⁻¹ for OD-PABA in sludge. fao.org Key variables that influence the efficiency of MALLE include the choice of organic solvent, extraction time, sample pH, and agitation rate.

Interactive Table 3: Research Findings for Membrane-Assisted Extraction of a Related UV Filter (OD-PABA)

| Parameter | Details | Reference |

| Technique | Pressurised membrane-assisted liquid extraction. | fao.org |

| Matrix | Sludge. | fao.org |

| Membrane | Low-density polyethylene (LDPE) bags. | fao.org |

| Instrumentation | Liquid chromatography-atmospheric pressure photoionisation-tandem mass spectrometry. | fao.org |

| Limit of Detection (LOD) | 0.3 ng/g⁻¹ | fao.org |

| Key Advantage | Combines extraction and clean-up in a single step, reducing time and solvent use. | fao.org |

Mechanistic Studies of 2 Ethylhexyl 4 Aminobenzoate Biological Activity

Mechanisms of Action on Cellular and Molecular Pathways

The biological effects of 2-Ethylhexyl 4-aminobenzoate (B8803810) and its related compounds are believed to stem from their interaction with specific intracellular pathways, influencing protein synthesis and cell fate decisions.

The regulation of collagen synthesis is a critical process in tissue homeostasis and fibrosis. Studies on compounds structurally related to 2-Ethylhexyl 4-aminobenzoate have elucidated a pathway for inhibiting excessive collagen production.

The mechanism of action for regulating collagen synthesis is linked to the inhibition of prolyl 4-hydroxylase, a crucial enzyme in collagen biosynthesis. evitachem.com This enzyme catalyzes the formation of 4-hydroxyproline, a modification essential for the proper folding and stability of procollagen (B1174764) triple helices.

Significant research on the structural analog, ethyl-3,4-dihydroxybenzoate, has demonstrated its action as an inhibitor of prolyl 4-hydroxylase. nih.gov This compound, which is an analog of the enzyme's co-substrates α-ketoglutarate and ascorbate, competitively inhibits the enzyme's activity. nih.gov This inhibition leads to the under-hydroxylation of procollagen chains, preventing them from forming a stable helical structure at body temperature.

The enzymatic inhibition of prolyl 4-hydroxylase by analogs like ethyl-3,4-dihydroxybenzoate has a direct consequence on collagen output in cells. In studies using human skin fibroblast cultures, treatment with 0.4 mM ethyl-3,4-dihydroxybenzoate resulted in a marked reduction in the synthesis and secretion of both type I and type III procollagens. nih.gov This effect was shown to be selective for collagenous proteins, with little to no impact on the synthesis of non-collagenous proteins or on cell viability and proliferation. nih.gov The mechanism was identified as a post-translational inhibition, as the steady-state levels of procollagen mRNA were unaffected. nih.gov Similar inhibitory outcomes were observed in keloid fibroblast cultures, highlighting the potential of such compounds in addressing fibrotic conditions. nih.gov While some commercial sources attribute this mechanism directly to this compound, the primary research has been conducted on its analogs. evitachem.comnih.gov

This compound has been reported to induce programmed cell death pathways, specifically apoptosis and autophagy, in cancer cells. evitachem.com In the context of esophageal squamous cell carcinoma cells, the compound is suggested to have a cytotoxic effect by activating these dual cell death mechanisms. evitachem.com Apoptosis, or programmed cell death, and autophagy, a cellular recycling process, are intricately linked and can be concurrently activated in response to cellular stress induced by chemical compounds. evitachem.commdpi.com

The induction of apoptosis and autophagy by this compound is associated with the modulation of specific gene expression. evitachem.com Notably, the upregulation of the gene BNIP3 (BCL2/adenovirus E1B 19kDa interacting protein 3) has been implicated. evitachem.com BNIP3 is a pro-apoptotic mitochondrial protein that plays a critical role in mediating cell death and can also be involved in triggering autophagy. Its upregulation is a key molecular event in the cellular response to certain therapeutic agents.

Regulation of Collagen Synthesis

Structure-Activity Relationships (SAR) of this compound and Analogs

The biological activities of 4-aminobenzoate derivatives are closely tied to their chemical structures. The key features influencing their mechanism of action are the ester group attached to the carboxyl function and the substituents on the aromatic ring.

The structure of this compound features two primary components: the p-aminobenzoic acid (PABA) core and the 2-ethylhexyl ester side chain. evitachem.com

The Aromatic Core and Amino Group: The 4-amino group is a key feature of this series of molecules. Its presence and position are crucial for some of the observed biological activities. In the case of prolyl 4-hydroxylase inhibition, the analog ethyl-3,4-dihydroxybenzoate, which has hydroxyl groups instead of an amino group, is highly effective. nih.gov This suggests that for antifibrotic activity, a dihydroxy substitution pattern is favored over the amino group for interacting with the enzyme's active site.

The Ester Side Chain: The nature of the alcohol forming the ester linkage significantly impacts the molecule's physicochemical properties, such as lipophilicity and solubility. The long, branched 2-ethylhexyl chain in this compound increases its oil solubility compared to a simple ethyl ester, like that found in Benzocaine (Ethyl 4-aminobenzoate). This enhanced lipophilicity can influence the compound's ability to cross cell membranes and its distribution within biological tissues, which in turn affects its activity at intracellular targets. For instance, the hydrophobic modification of 3,4-dihydroxybenzoic acid to its ethyl ester was crucial for its effectiveness in cell culture-based assays targeting collagen synthesis. nih.gov

The following table compares the structures of this compound and its relevant analogs.

| Compound Name | Ring Substituent (Position 4) | Ester Group | Key Associated Activity |

| This compound | Amino (-NH₂) | 2-Ethylhexyl | Apoptosis/Autophagy (Reported) evitachem.com |

| Ethyl 4-aminobenzoate (Benzocaine) | Amino (-NH₂) | Ethyl | Local Anesthetic |

| Ethyl-3,4-dihydroxybenzoate | Hydroxyl (-OH) at positions 3 & 4 | Ethyl | Prolyl 4-Hydroxylase Inhibition nih.gov |

| 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (Padimate O) | Dimethylamino (-N(CH₃)₂) | 2-Ethylhexyl | UVB Absorption |

This comparison highlights how modifications to either the aromatic ring or the ester chain lead to distinct biological or chemical properties. While direct SAR studies on this compound for the specific activities of collagen regulation and apoptosis induction are not extensively detailed, the data from analogs suggest that both the aromatic head and the ester tail are critical determinants of the ultimate biological mechanism.

Influence of Amino Group Substitutions

The biological activity of 4-aminobenzoate derivatives is significantly influenced by substitutions on the amino group. While this compound features a primary amine, modifications to this group in related p-aminobenzoic acid (PABA) structures have been shown to alter their biological profiles, leading to a range of therapeutic activities.

Research into PABA analogs has demonstrated that chemical modification of the 4-amino group can prevent its utilization in biological pathways, such as the folate synthesis pathway in bacteria. For instance, creating Schiff bases by reacting the amino group with various aldehydes can introduce antibacterial, antimycobacterial, and antifungal properties. This indicates that the unsubstituted amino group is crucial for its role as a vitamin precursor, and its modification can repurpose the molecule for antimicrobial applications.

Furthermore, the reactivity of the primary amine in this compound is higher in certain reactions, such as nitrosation, compared to its tertiary amine counterparts like 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (Padimate O). This difference in reactivity can have implications for the compound's stability and interaction with biological systems. The table below summarizes the effect of amino group substitutions on the biological activity of PABA derivatives, providing a basis for understanding the potential of modifying this compound.

| Substitution on Amino Group | Resulting Compound Class | Observed Biological Activity |

| None (Primary Amine) | PABA Esters | Vitamin precursor activity, UV absorption |

| Alkyl or Aryl (Secondary Amine) | N-substituted PABA derivatives | Altered receptor binding and metabolic stability |

| Dialkyl (Tertiary Amine) | e.g., Padimate O | Enhanced UV absorption, different reactivity |

| Schiff Base Formation | Imines | Antibacterial, antifungal, cytotoxic properties |

Role of the 2-Ethylhexyl Chain in Biological Interactions

The 2-ethylhexyl chain plays a critical role in the physicochemical properties and biological interactions of this compound. This branched, eight-carbon alkyl group imparts significant lipophilicity to the molecule, which governs its solubility, absorption, and distribution in biological systems.

The high lipophilicity resulting from the 2-ethylhexyl ester makes the compound less soluble in water and more soluble in organic solvents and lipids. scispace.com This property is crucial for its application in topical formulations, as it enhances the compound's ability to penetrate the stratum corneum of the skin. Compared to PABA esters with shorter alkyl chains, such as ethyl 4-aminobenzoate, the 2-ethylhexyl derivative is more oily and less hydrophilic. This increased lipophilicity can lead to greater partitioning into cell membranes and other lipid-rich environments, potentially influencing its mechanism of action and bioavailability.

In addition to its influence on skin penetration, the 2-ethylhexyl group is a key factor in the compound's use as a plasticizer in polymer formulations. evitachem.com Its bulky, non-polar nature allows it to integrate between polymer chains, increasing flexibility. In a biological context, this same steric bulk and hydrophobicity can influence how the molecule binds to enzymes and receptors, potentially leading to different biological effects compared to smaller PABA esters.

| Property | Influence of 2-Ethylhexyl Chain | Biological Implication |

| Solubility | Low aqueous solubility, high lipid solubility. scispace.com | Enhanced partitioning into cell membranes and skin. |

| Lipophilicity | High, contributes to an oily consistency. | Affects formulation characteristics and skin feel. |

| Steric Hindrance | The branched chain provides steric bulk. | May influence binding affinity to biological targets. |

| Skin Penetration | Increased ability to penetrate the stratum corneum. | Important for efficacy in topical applications. |

Chirality and Stereoselective Activity/Metabolism

The 2-ethylhexyl group in this compound contains a chiral center at carbon-2 of the hexyl chain, meaning the compound exists as a pair of enantiomers, (R)- and (S)-2-ethylhexyl 4-aminobenzoate. This chirality introduces the possibility of stereoselectivity in its biological activity and metabolism, where the two enantiomers may interact differently with chiral biological systems such as enzymes and receptors.

While direct studies on the stereoselective metabolism of this compound are not extensively documented, research on structurally related chiral compounds provides strong evidence for such phenomena. For instance, the metabolism of the structurally similar UV filter, 2-ethylhexyl 4-dimethylaminobenzoate, has been shown to be enantioselective, with a preference for the (+)-form. scispace.com Similarly, studies on di(2-ethylhexyl)phthalate (DEHP) have revealed that its metabolites exhibit stereoselective toxicity; for example, (R)-2-ethylhexanoic acid, a potential metabolite, is teratogenic while the (S)-enantiomer is not. umw.edu

The enzymatic processes involved in metabolism are often highly stereoselective. gcms.cz Enzymes like cytochrome P450 and hydrolases can exhibit different affinities and reaction rates for each enantiomer of a chiral substrate. This can lead to one enantiomer being metabolized and cleared from the body more quickly than the other, resulting in different plasma concentrations and durations of action. Consequently, the pharmacological or toxicological profile of the racemic mixture may differ from that of the individual enantiomers. Computational studies on other chiral 2-ethylhexyl esters, like DEHP, have also shown stereoselective binding to nuclear receptors, with one stereoisomer having a significantly better binding affinity. nih.gov This suggests that the (R)- and (S)-enantiomers of this compound could also display different biological activities.

| Aspect | Description | Potential Implication for this compound |

| Substrate Stereoselectivity | Enzymes metabolize one enantiomer at a different rate than the other. gcms.cz | The (R)- and (S)-enantiomers may have different metabolic clearance rates and durations of effect. |

| Product Stereoselectivity | Metabolism of the achiral part of the molecule may lead to chiral metabolites in unequal amounts. | Hydroxylation or other metabolic reactions on the molecule could produce stereoisomeric products with differing activities. |

| Pharmacological Activity | Enantiomers may have different affinities for biological receptors or enzymes. | One enantiomer may be more biologically active or have a different type of activity than the other. |

| Toxicology | One enantiomer may be responsible for toxic effects while the other is benign or therapeutic. umw.edu | The safety profile of the racemic mixture could be improved by using a single, less toxic enantiomer. |

Environmental Fate and Ecotoxicological Research of 2 Ethylhexyl 4 Aminobenzoate and Its Transformation Products

Environmental Occurrence and Distribution in Aquatic Ecosystems

The entry of UV filters into aquatic environments is a direct consequence of their widespread use in sunscreens and other personal care products. Washed off during recreational activities or bathing, these compounds travel through sewer systems to wastewater treatment plants, which are not always equipped for their complete removal.

Organic UV filters are frequently detected in various environmental compartments. Studies have confirmed the presence of 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EHDAB) in surface waters, tap water, and sediments. For instance, a study in Nanjing, China, detected EHDAB in 100% of water samples from multiple rivers and lakes, with concentrations ranging from 3 to 104 ng/L. The same compound was found in tap water at a maximum concentration of 110 ng/L and in the sediments of Victoria Harbour, Hong Kong, at levels of 150 µg/kg. Due to their chemical properties, many organic UV filters tend to accumulate in the sludge of wastewater treatment plants. This sludge, if used as fertilizer, can become a secondary source of contamination for terrestrial and aquatic environments.

Table 1: Environmental Concentrations of 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB)

| Environmental Matrix | Location | Concentration |

|---|---|---|

| River and Lake Water | Nanjing, China | 3 - 104 ng/L |

| Tap Water | Nanjing, China | Up to 110 ng/L |

| Sediment | Victoria Harbour, Hong Kong | 150 µg/kg |

| Marine Organisms | Hong Kong Coastal Waters | Up to 24.1 µg/kg |

Bioaccumulation refers to the uptake of a chemical from all sources (water, food, sediment), while bioconcentration specifies uptake from water alone. These processes are concerns for hydrophobic compounds like many UV filters. Research on EHDAB has demonstrated its potential to bioaccumulate and biomagnify in aquatic food webs.

In a study involving the larvae of the midge Chironomus riparius exposed to contaminated sediment, EHDAB reached a steady state within 10 days. The biota-sediment accumulation factors (BSAFs), which indicate the extent of accumulation from sediment, ranged from 0.10 to 0.54. When these contaminated larvae were fed to crucian carp (B13450389) (Carassius carassius), EHDAB levels in the fish tissues increased over 28 days in a manner dependent on both time and concentration. The liver and kidneys were identified as the primary organs for accumulation. Notably, the biomagnification factors (BMFs), which measure the increase in concentration from prey to predator, were significant, ranging from 8.97 to 11.0 in the liver and 6.44 to 10.8 in the kidneys. These findings suggest that EHDAB poses a risk of biomagnification, potentially leading to higher concentrations in organisms at the top of the food chain.

Table 2: Bioaccumulation and Biomagnification Factors for EHDAB

| Organism | Parameter | Value | Tissue |

|---|---|---|---|

| Midge Larvae (Chironomus riparius) | Biota-Sediment Accumulation Factor (BSAF) | 0.10 - 0.54 | Whole Body |

| Crucian Carp (Carassius carassius) | Biomagnification Factor (BMF) | 8.97 - 11.0 | Liver |

| 6.44 - 10.8 | Kidneys |

Degradation and Persistence in Environmental Matrices

The persistence of a compound in the environment is determined by its resistance to various degradation processes, including biological and chemical pathways, and its tendency to partition between water, soil, and sediment.

During wastewater treatment, a primary removal mechanism for hydrophobic organic compounds is adsorption to sludge. researchgate.net Due to its lipophilic character, 2-Ethylhexyl 4-(dimethylamino)benzoate (ODPABA) tends to accumulate in activated sludge. researchgate.net Studies have shown that the concentration of ODPABA in sludge increases with both the dose of activated sludge and the duration of the treatment process. researchgate.net It is estimated that the elimination of ODPABA from wastewater in conventional treatment plants occurs mainly through adsorption to sludge (approximately 90%), with a smaller fraction being removed by biodegradation. researchgate.net This strong affinity for the solid phase means that a significant portion of the compound is not discharged with the treated effluent but remains in the sludge. researchgate.net

The stability of UV filters in aquatic environments is influenced by factors such as sunlight (photodegradation) and the presence of disinfectants or other reactive species. ODPABA is unstable in the presence of UV radiation, which can cause demethylation and decomposition. researchgate.net Its degradation is also influenced by oxidizing agents used in water treatment.

The reaction rate and the formation of by-products can depend on the pH of the system. jeeng.net Furthermore, components within the water matrix, such as dissolved organic matter (DOM), chlorides, and nitrates, can react with UV filters and influence their stability. jeeng.net For instance, in the presence of sodium hypochlorite (B82951) (NaOCl), a common disinfectant, ODPABA readily reacts to form chloro-organic derivatives. jeeng.net The use of sodium hypochlorite combined with UV radiation has been shown to be a particularly effective method for degrading ODPABA. jeeng.net In contrast, other oxidants like ozone and hydrogen peroxide exhibit weaker activity, resulting in the formation of fewer metabolites. jeeng.net

Ecotoxicity Studies on Aquatic Organisms

Ecotoxicity studies are essential for evaluating the potential harm that chemicals can cause to wildlife. For 2-Ethylhexyl 4-aminobenzoate (B8803810), data indicates it is very toxic to aquatic life, with long-lasting effects. Standardized tests have determined its toxicity thresholds for several key aquatic organisms. The 48-hour median effective concentration (EC50) for Daphnia (a type of water flea) is 0.46 mg/L, while the 72-hour EC50 for algae is 0.53 mg/L. The 96-hour median lethal concentration (LC50) for fish was found to be greater than 0.17 mg/L.

Table 3: Aquatic Ecotoxicity of 2-Ethylhexyl 4-aminobenzoate

| Organism | Endpoint | Duration | Value (mg/L) |

|---|---|---|---|

| Daphnia | EC50 | 48 hours | 0.46 |

| Algae | EC50 | 72 hours | 0.53 |

| Fish | LC50 | 96 hours | >0.17 |

Beyond direct toxicity, sublethal effects are also a concern. In studies with EHDAB, exposure led to significant increases in the activities of key metabolic enzymes in fish liver, including cytochrome P450 (CYP) 1A, CYP3A, and glutathione (B108866) S-transferase. Such changes indicate that the organism is responding to chemical stress and can influence its biological processes. Furthermore, the transformation products of UV filters can also be toxic. Research has shown that the chloroorganic by-products formed from the degradation of ODPABA are toxic, whereas its oxidation products are considered less toxic.

Acute and Chronic Toxicity to Model Organisms (e.g., Daphnia, Algae, Fish, Marine Microalgae, Mussels, Sea Urchins)

Research into the ecotoxicological profile of this compound indicates that it is very toxic to aquatic life, with long-lasting effects lgcstandards.com. Acute toxicity studies provide specific endpoints for several key freshwater organisms, which are crucial for assessing the immediate risk upon its release into aquatic environments.

Daphnia: For the freshwater invertebrate crustacean Daphnia magna, a key indicator species in aquatic toxicology, the median effective concentration (EC50) that causes immobilization in 50% of the population over a 48-hour exposure period is 0.46 mg/L lgcstandards.com. This value highlights a high acute toxicity to zooplankton.

Algae: The growth of primary producers like algae is a fundamental endpoint for ecotoxicity assessment. For algae, the 72-hour EC50 value, representing the concentration that inhibits the growth of 50% of the algal population, has been determined to be 0.53 mg/L lgcstandards.com. This indicates that this compound is also highly toxic to freshwater primary producers.

The table below summarizes the available acute toxicity data for this compound.

| Model Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 0.46 | lgcstandards.com |

| Algae | 72 hours | EC50 (Growth Inhibition) | 0.53 | lgcstandards.com |

Effects on Reproduction and Development

Specific data on the reproductive and developmental toxicity of this compound is limited, with safety data sheets noting that reproductive toxicity data is unavailable capotchem.com. However, research on structurally related compounds, such as certain phthalate (B1215562) esters, has demonstrated reproductive and developmental toxicity in animal models nih.gov. For instance, Di(2-ethylhexyl) phthalate (DEHP) has been shown to induce such adverse effects in rodents, raising concerns about the potential risks of related compounds to humans and wildlife nih.gov.

Given the data gaps, one proposed strategy is the use of alternative testing methods, such as the zebrafish embryo assay (OECD TG 236), to screen for developmental toxicity of this compound and its analogs . Without direct studies, assessing the specific risk to organismal reproduction and development posed by this compound remains a key area for future research.

Endocrine Disrupting Potential and Mechanisms

The potential for this compound to act as an endocrine disrupting chemical (EDC) is an area of significant concern, though direct studies on the compound are scarce. Research on the parent molecule, p-aminobenzoic acid (PABA), and its other derivatives provides some insight. Studies suggest that PABA may disrupt thyroid activity by inhibiting the hormone thyroxine safecosmetics.org.

Other PABA derivatives have shown varied effects:

Ethyl 4-aminobenzoate (Et-PABA) has been found to disrupt both estrogenic and androgenic activity safecosmetics.org.

2-Ethylhexyl 4-dimethylaminobenzoate (Padimate O or OD-PABA) , which is structurally very similar to this compound, has yielded conflicting reports. Some research suggests it is weakly anti-estrogenic, while other studies in murine models reported no endocrine-disrupting effects safecosmetics.orgmdpi.com.

The mechanisms by which such compounds can exert endocrine effects often involve interaction with hormone receptors. For example, phthalate esters (PAEs) can competitively bind to estrogen receptors and exhibit anti-androgenic and anti-thyroid activities nih.gov. Given that many chemicals with structures similar to natural hormones can interact with nuclear receptors and alter steroidogenesis, there is a plausible mechanism by which this compound could interfere with endocrine systems researchgate.net. However, dedicated studies are required to confirm and characterize its specific endocrine-disrupting potential.

Neurotoxicity and Oxidative Stress Studies

Direct research on the neurotoxicity of this compound is not currently available. However, studies on related compounds provide a basis for potential concern. Di(2-Ethylhexyl) Phthalate (DEHP), another widely used 2-ethylhexyl ester, has been linked to neurotoxicity, with evidence suggesting that increased levels of oxidative stress and inflammatory mediators play a pivotal role in its neurobehavioral impairment nih.gov. DEHP-induced neurotoxicity may be mediated through the generation of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis nih.gov.

Furthermore, the related UV filter 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) has been shown to induce oxidative stress in fish mdpi.com. EHDAB exposure significantly increased the activity of metabolic enzymes like cytochrome P450 and glutathione S-transferase in fish liver, indicating a response to chemical stress mdpi.com. These findings suggest that exposure to 2-ethylhexyl esters can trigger oxidative stress pathways in aquatic organisms, a mechanism that is often linked to broader toxicological effects, including potential neurotoxicity.

Risk Assessment and Environmental Impact of this compound

The environmental risk assessment of a chemical combines exposure and effects data to characterize the potential for adverse impacts on ecosystems. For this compound, this involves calculating risk quotients and considering its management within environmental regulations.

Determination of Risk Coefficients (RQ)

The risk quotient (RQ) method is a widely used screening-level tool in environmental risk assessment epa.gov. It is calculated by dividing an exposure estimate by a toxicity value:

RQ = Estimated Environmental Concentration (EEC) / Predicted No-Effect Concentration (PNEC)

The EEC (or sometimes a Measured Environmental Concentration, MEC) is the concentration of the substance expected in the environment. The PNEC is derived from ecotoxicity data, such as an EC50 or LC50 value, by applying an assessment factor (AF). For example, a PNEC for acute risk can be derived from the lowest short-term toxicity value (the EC50 of 0.46 mg/L for Daphnia).

A common risk characterization framework is as follows:

RQ ≤ 0.1: Low risk

Metabolic Studies and Biotransformation of 2 Ethylhexyl 4 Aminobenzoate

In Vitro Metabolic Pathways

In vitro studies, primarily utilizing liver microsomal and cytosolic fractions, have been instrumental in delineating the initial steps of 2-Ethylhexyl 4-aminobenzoate (B8803810) metabolism. These experiments provide a controlled environment to identify the primary metabolic reactions and the enzymes responsible.

Phase I Biotransformation (e.g., Demethylation to N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP))

The primary Phase I biotransformation pathway for 2-Ethylhexyl 4-aminobenzoate involves enzymatic reactions that modify its chemical structure. Studies using rat liver microsomes have identified two major Phase I metabolites: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). nih.govresearchgate.net

The formation of these metabolites occurs through a sequential demethylation process. Initially, this compound undergoes demethylation to form DMP. nih.gov Further enzymatic action leads to the demethylation of DMP to generate MMP. nih.govrsc.org In these in vitro experiments, approximately 60% of the initial amount of this compound was metabolized, with about 45% being converted to DMP and 15% to MMP. nih.gov The formation of MMP can occur through the demethylation of either the parent compound or DMP, although the conversion from DMP appears to be a more significant pathway. nih.gov The presence of NADPH was found to be necessary for the degradation of DMP to MMP in liver microsomes, suggesting the involvement of cytochrome P450 enzymes in this step. rsc.orgrsc.org

| Parent Compound | Metabolic Reaction | Resulting Metabolite |

|---|---|---|

| This compound | Demethylation | N,N-dimethyl-p-aminobenzoic acid (DMP) |

| N,N-dimethyl-p-aminobenzoic acid (DMP) | Demethylation | N-monomethyl-p-aminobenzoic acid (MMP) |

Phase II Biotransformation (e.g., Acetylation, Glucuronidation)

Phase II biotransformation typically involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The potential for acetylation and glucuronidation of this compound and its metabolites has been investigated. nih.govresearchgate.net

In in vitro studies utilizing rat liver cytosol for acetylation and both human and rat liver microsomes for glucuronidation, no acetylated or glucuronidated conjugates of this compound were detected. nih.gov While acetylation is theoretically possible for the monomethylated metabolite (MMP), no such product was identified. nih.gov Similarly, experiments designed to assess glucuronidation did not yield any detectable glucuronide conjugates. nih.gov These findings from in vitro models suggest that the biotransformation of this compound may be primarily limited to Phase I metabolism under the studied conditions. nih.gov

Enantioselective Metabolism

This compound is a chiral compound, existing as two enantiomers. Research has shown that its metabolism can be enantioselective, meaning that one enantiomer is metabolized at a different rate than the other.

In a study involving rabbit plasma and liver microsomes, the degradation of this compound to its primary metabolite, DMP, was found to be an enantioselective process. rsc.orgrsc.org The degradation showed a preference for the (+)-form of the parent compound. rsc.orgrsc.org In rabbit plasma and liver microsomes, the half-life of this compound was less than 20 minutes and 5 minutes, respectively, with the (+)-enantiomer being metabolized more rapidly. rsc.org

In Vivo Metabolic Studies and Metabolite Identification